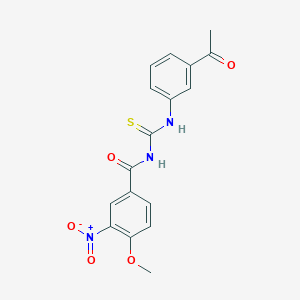![molecular formula C16H15N3O4S B410445 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide CAS No. 335393-52-7](/img/structure/B410445.png)
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a carbamothioyl group attached to a benzamide core
Applications De Recherche Scientifique
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-methylbenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzamides.
Mécanisme D'action
The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-2-methylbenzamide
- N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-nitrobenzamide
- N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-propoxybenzamide
Uniqueness
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and nitro groups, along with the carbamothioyl moiety, make it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[(2-methoxy-4-nitrophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-10-3-5-11(6-4-10)15(20)18-16(24)17-13-8-7-12(19(21)22)9-14(13)23-2/h3-9H,1-2H3,(H2,17,18,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSQRQRJAWHLGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410365.png)
![N-[(4-bromophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410367.png)
![N-[(2-fluorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410368.png)


![N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410373.png)
![Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410374.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410375.png)
![Propyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410376.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410377.png)
![N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410379.png)

![4-methoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410381.png)
